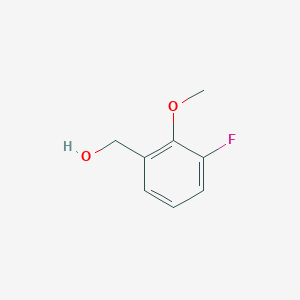

3-Fluoro-2-methoxybenzenemethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKGVZYJECZACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626330 | |

| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303043-91-6 | |

| Record name | (3-Fluoro-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-2-methoxybenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-Fluoro-2-methoxybenzenemethanol, a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical characteristics, synthesis, and safety information.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 303043-91-6 | [1] |

| Molecular Formula | C₈H₉FO₂ | [2] |

| Molecular Weight | 156.15 g/mol | [2] |

| Physical Form | Liquid | [1][2] |

| Purity | 96-98% (commercially available) | [2][3] |

| Boiling Point | Data not available | |

| Melting Point | Not applicable (liquid at RT) | [4] |

| Density | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its corresponding aldehyde, 3-fluoro-2-methoxybenzaldehyde. This aldehyde is commercially available, making this a feasible synthetic route.

A general and widely applicable method for the reduction of aromatic aldehydes to their corresponding benzyl alcohols involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 3-Fluoro-2-methoxybenzaldehyde

Materials:

-

3-Fluoro-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-2-methoxybenzaldehyde in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

This protocol is a general guideline and may require optimization for scale and purity requirements.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not currently available in public databases. However, based on the chemical structure, the expected spectral characteristics can be predicted.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methoxy protons. The aromatic region would display complex splitting patterns due to fluorine-proton coupling.

-

¹³C NMR: The spectrum would show distinct signals for each of the eight carbon atoms. The carbon attached to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant.

-

IR Spectroscopy: The spectrum would be characterized by a broad O-H stretching band for the alcohol group, C-H stretching bands for the aromatic and aliphatic protons, C=C stretching bands for the aromatic ring, and a C-O stretching band for the alcohol and ether functionalities.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (156.15 g/mol ).

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, substituted benzyl alcohols are a class of compounds with a wide range of reported biological activities, including antibacterial, antifungal, and anti-inflammatory properties[1][5][6][7]. The presence of a fluorine atom and a methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound represents a scaffold of interest for further biological evaluation.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation[1]. It may also cause respiratory irritation[4].

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container to an approved waste disposal plant. |

It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[5]. Store the container tightly closed in a cool, dry place[1].

Experimental Safety Workflow

References

- 1. academic.oup.com [academic.oup.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 303043-91-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. staging.keyorganics.net [staging.keyorganics.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-methoxybenzenemethanol (CAS Number: 303043-91-6), a fluorinated aromatic alcohol of significant interest in medicinal chemistry and drug development. This document details the compound's chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications derived from the known roles of fluorinated organic molecules in pharmacology. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] While specific biological data for this isomer is limited, this guide serves as a foundational resource for researchers exploring its potential as a building block in the synthesis of novel therapeutic agents.

Chemical Identity and Properties

This compound, also known as (3-Fluoro-2-methoxyphenyl)methanol, is a substituted benzyl alcohol. The presence of both a fluorine atom and a methoxy group on the benzene ring imparts unique electronic properties that are highly valuable in the design of bioactive molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 303043-91-6 |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.16 g/mol |

| IUPAC Name | (3-Fluoro-2-methoxyphenyl)methanol |

| Synonyms | 3-Fluoro-2-methoxybenzyl alcohol |

| Appearance | Liquid (predicted) |

Data sourced from publicly available chemical databases.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. In the case of this compound, the logical precursor is 3-Fluoro-2-methoxybenzaldehyde. The reduction can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Synthetic Workflow

The synthesis involves a single-step reduction of the aldehyde functionality to a primary alcohol.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol is a representative procedure for the reduction of a substituted benzaldehyde.[2]

Materials:

-

3-Fluoro-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-2-methoxybenzaldehyde in 10 volumes of methanol.

-

Cool the solution to 0 °C using an ice bath.

-

While stirring, slowly add 1.2 equivalents of sodium borohydride to the solution in small portions.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Role in Drug Discovery and Development

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.

Table 2: Potential Pharmacological Advantages of Fluorination

| Property | Impact of Fluorine Incorporation |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation. |

| Binding Affinity | Can be enhanced through favorable interactions with enzyme active sites. |

| Lipophilicity | Modulated to improve membrane permeability and bioavailability. |

| pKa | Altered to optimize the ionization state of nearby functional groups. |

Information based on general principles of medicinal chemistry.[1]

Hypothetical Application as an Enzyme Inhibitor

Fluorinated compounds often serve as effective enzyme inhibitors.[3] They can act as competitive inhibitors by binding to the active site or as non-competitive inhibitors by binding to allosteric sites.[3] Given the prevalence of substituted benzyl scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could be developed as inhibitors of signaling pathways implicated in diseases such as cancer.

Below is a conceptual diagram illustrating how a hypothetical inhibitor derived from this scaffold might interrupt a generic kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and organic synthesis. Its unique substitution pattern offers the potential to develop novel compounds with improved pharmacological profiles. While specific data on its biological activity is not yet widely available, the principles of medicinal chemistry suggest its utility as a scaffold for creating new therapeutic agents, particularly as enzyme inhibitors. The synthetic protocol outlined in this guide provides a practical starting point for the preparation and further investigation of this promising molecule.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Fluoro-2-methoxybenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 3-Fluoro-2-methoxybenzenemethanol. Although direct experimental data for this specific isomer is not extensively available in public literature, this document compiles predicted data based on the analysis of structurally related compounds and established principles of organic chemistry. The strategic placement of fluorine and methoxy substituents on the benzyl alcohol scaffold suggests intriguing possibilities for its use as a building block in medicinal chemistry and materials science. This guide outlines a plausible synthetic route, predicted spectroscopic data for characterization, and a discussion on the potential role of this molecule in drug development, supported by the known effects of fluorination on pharmacokinetic and pharmacodynamic properties.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic alcohol. The core structure consists of a benzene ring functionalized with a hydroxymethyl group (-CH₂OH), a fluorine atom at the 3-position, and a methoxy group (-OCH₃) at the 2-position.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.15 g/mol |

| CAS Number | Not assigned |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 220-240 °C |

| Melting Point | Estimated to be in the range of 30-50 °C |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane; sparingly soluble in water |

| pKa (hydroxyl proton) | Estimated to be around 14-15 |

Synthesis and Characterization

While a specific synthetic protocol for this compound is not documented, a plausible route can be devised based on standard organic synthesis methodologies. A common approach would be the reduction of the corresponding aldehyde, 3-Fluoro-2-methoxybenzaldehyde.

Proposed Experimental Protocol: Synthesis

Reaction: Reduction of 3-Fluoro-2-methoxybenzaldehyde to this compound.

Materials:

-

3-Fluoro-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-Fluoro-2-methoxybenzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectral Analysis of 3-Fluoro-2-methoxybenzenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Fluoro-2-methoxybenzenemethanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of its immediate precursor, 2-Fluoro-3-methoxybenzaldehyde, and established principles of spectroscopy. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from the known spectral data of its precursor, 2-Fluoro-3-methoxybenzaldehyde, and the expected chemical shifts and fragmentation patterns following the reduction of the aldehyde to a primary alcohol.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.1-7.3 | m | 3H | Ar-H | |

| ~4.7 | s | 2H | -CH₂OH | |

| ~3.9 | s | 3H | -OCH₃ | |

| ~2.0-3.0 (broad) | s | 1H | -OH |

Note: The chemical shifts of the aromatic protons are complex due to fluorine-proton coupling. The hydroxyl proton's chemical shift can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling |

| ~150-155 (d) | C-F | Large ¹JCF |

| ~140-145 (d) | C-OCH₃ | Smaller ²JCF or ³JCF |

| ~125-130 | C-CH₂OH | |

| ~115-125 (m) | Ar-C | |

| ~60-65 | -CH₂OH | |

| ~55-60 | -OCH₃ |

Note: The aromatic region will show complex splitting patterns due to carbon-fluorine coupling.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1000 | Strong | C-O stretch (alcohol and ether), C-F stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 156 | Moderate | [M]⁺ (Molecular Ion) |

| 139 | High | [M-OH]⁺ |

| 125 | High | [M-CH₂OH]⁺ |

| 109 | Moderate | [M-CH₂OH, -O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on typical benzylic alcohol fragmentation pathways.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: A 300-500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8-16, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

-

Instrument: A 75-125 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[1][2]

-

Sample Preparation: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.[2] For a solid sample, place a small amount on the crystal and apply pressure using the instrument's clamp to ensure good contact.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, wipe the crystal clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone).

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

-

Instrument: A mass spectrometer with an EI source, often coupled with a Gas Chromatography (GC) system for sample introduction.[3]

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent and inject it directly into the ion source.

-

GC Inlet: Dissolve the sample in a suitable solvent and inject it onto a GC column. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.

-

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

References

Physical and chemical properties of 3-Fluoro-2-methoxybenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-2-methoxybenzenemethanol. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogs and established principles of organic chemistry to present a predictive profile. This guide includes predicted physical and spectroscopic data, a detailed experimental protocol for a plausible synthetic route, and a discussion of its potential relevance in drug discovery. The information is structured to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

Introduction

Substituted benzyl alcohols are pivotal structural motifs in a vast array of pharmacologically active compounds and functional materials. The introduction of fluorine and methoxy substituents onto the benzene ring can significantly modulate a molecule's physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can influence metabolic stability, binding affinity, and lipophilicity. The methoxy group, a hydrogen bond acceptor and electron-donating group, can also impact molecular interactions and metabolic pathways.

This compound is a unique isomer whose specific properties are not widely reported in the public domain. This guide aims to fill this knowledge gap by providing a detailed, albeit predictive, technical overview to facilitate further research and application of this compound.

Predicted Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on data from structurally similar compounds, including other fluoro-methoxy substituted benzyl alcohols and related aromatic systems.

Table 1: Predicted Physical and Chemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₉FO₂ | - |

| Molecular Weight | 156.15 g/mol | - |

| Appearance | Colorless to light yellow liquid or low melting solid | Based on similar substituted benzyl alcohols. |

| Boiling Point | ~230-250 °C (at 760 mmHg) | Estimated from analogs like 4-fluoro-2-methoxybenzyl alcohol (223.6±25.0 °C).[1] |

| Melting Point | Not available | Likely a low melting solid or liquid at room temperature. |

| Density | ~1.2 g/cm³ | Estimated from analogs like 4-fluoro-2-methoxybenzyl alcohol (1.187±0.06 g/cm³).[1] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | General solubility for substituted benzyl alcohols. |

| pKa | ~14 | Estimated based on the pKa of benzyl alcohol and the electronic effects of the substituents. |

Predicted Spectroscopic Data

Spectroscopic data provides crucial information for the identification and characterization of a molecule. The following are predicted spectroscopic characteristics for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.0-7.2 (m, 3H, Ar-H), δ ~4.7 (s, 2H, -CH₂-OH), δ ~3.9 (s, 3H, -OCH₃), δ ~2.0 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150-160 (d, ¹JCF), δ ~140-150 (Ar-C), δ ~110-130 (Ar-CH), δ ~60-65 (-CH₂-OH), δ ~55-60 (-OCH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -110 to -130 ppm |

| IR Spectroscopy (neat) | 3400-3200 cm⁻¹ (O-H stretch, broad), 3100-3000 cm⁻¹ (Ar C-H stretch), 2950-2850 cm⁻¹ (Aliphatic C-H stretch), 1600-1450 cm⁻¹ (Ar C=C stretch), 1250-1000 cm⁻¹ (C-O stretch), 1100-1000 cm⁻¹ (C-F stretch) |

| Mass Spectrometry (EI) | m/z (%): 156 (M⁺), 139, 125, 111, 97, 77 |

Synthesis Protocol

A common and effective method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde.

Synthesis of this compound from 3-Fluoro-2-methoxybenzaldehyde

This protocol details the reduction of 3-fluoro-2-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.

Materials:

-

3-Fluoro-2-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath with stirring.

-

Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Washing: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway involvement has been reported for this compound, the structural motifs present suggest potential areas of interest for future research.

Fluorinated organic molecules are of significant interest in drug discovery.[2] The introduction of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate cell membrane permeability.

Benzyl alcohol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anesthetic, and anti-inflammatory properties. The specific substitution pattern of a fluorine and a methoxy group can fine-tune these activities.

Diagram 2: Potential Research Workflow

Caption: A logical workflow for investigating biological activity.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the physical and chemical properties of this compound. By compiling and analyzing data from related compounds, this document offers valuable insights for researchers interested in the synthesis and application of this novel molecule. The provided synthetic protocol offers a practical starting point for its preparation, and the discussion on potential biological significance highlights promising avenues for future investigation. Further experimental validation of the predicted data is essential to fully elucidate the characteristics of this compound and unlock its potential in various scientific disciplines.

References

The Predicted Biological Activity of 3-Fluoro-2-methoxybenzenemethanol: A Technical Guide for Drug Discovery Professionals

Disclaimer: This document provides a predictive overview of the potential biological activities of 3-Fluoro-2-methoxybenzenemethanol. As of December 2025, there is no publicly available experimental data for this specific compound. The predictions herein are based on established structure-activity relationships (SAR) of structurally similar molecules and are intended to guide future research.

Introduction

This compound is a small aromatic organic compound. Its structure, featuring a benzyl alcohol core with fluoro and methoxy substitutions, suggests a potential for diverse biological activities. The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The methoxy group is a common substituent in many approved drugs and can play a crucial role in target binding and modulating the overall properties of a compound.[1] This guide aims to predict the potential biological activities of this compound based on the known effects of its structural components and to propose a roadmap for its experimental evaluation.

Predicted Biological Activities and Rationale

Based on the analysis of structurally related compounds, this compound is predicted to exhibit one or more of the following activities:

-

Antimicrobial Activity: Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[2] The introduction of a fluorine atom is often associated with enhanced antimicrobial potency.

-

Anticancer Activity: Certain methoxy-substituted polycyclic aromatic compounds have demonstrated antitumor activities in vitro.[3][4] The specific substitution pattern on the benzene ring is a critical determinant of cytotoxic effects.[5]

-

Anti-inflammatory and Analgesic Activity: Some benzyl alcohol derivatives have been reported to have anti-inflammatory and anti-nociceptive properties.[2]

The rationale for these predictions is further detailed in the comparative analysis below.

Comparative Structural Analysis

To substantiate the predicted activities, a comparison of this compound with structurally related compounds for which biological data is available is presented in Table 1.

| Compound | Structure | Relevant Substituents | Reported/Predicted Biological Activity | Reference |

| This compound | 3-Fluoro, 2-Methoxy | Predicted: Antimicrobial, Anticancer, Anti-inflammatory | N/A | |

| Benzyl Alcohol | Unsubstituted | Antimicrobial, Local anesthetic | [2] | |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 3-Methoxy, 4-Hydroxy | Anti-angiogenic, Anti-inflammatory, Anti-nociceptive | [2] | |

| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | 2-Hydroxy, 3-Methoxy | High cytotoxicity against various cancer cell lines | [5] | |

| Fluorinated Benzyl Alcohols | Fluorine substitution | Increased hydrogen-bond acidity, influencing biological interactions | [6][[“]] | |

| Methoxy Dibenzofluorene Derivatives | Methoxy group on a polycyclic aromatic system | Antitumor activities in vitro | [3][4] |

Proposed Experimental Protocols

To validate the predicted biological activities of this compound, a systematic experimental evaluation is necessary. The following protocols are proposed based on standard methodologies for assessing the predicted activities.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology: A broth microdilution assay will be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial and fungal strains will be cultured overnight, and the inoculum will be standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: this compound will be serially diluted in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well will be inoculated with the standardized microbial suspension.

-

Incubation: The plates will be incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

Determination of MIC: The MIC will be determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts) will be cultured in appropriate media.

-

Compound Treatment: Cells will be seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.

-

MTT Assay: After treatment, the medium will be replaced with fresh medium containing MTT. Following incubation, the formazan crystals will be dissolved in a solubilization solution.

-

Data Analysis: The absorbance will be measured at 570 nm using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) will be calculated.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed workflow for evaluating the biological activity of this compound and a hypothetical signaling pathway it might modulate.

Caption: Proposed workflow for the prediction and validation of biological activity.

Caption: Hypothetical apoptotic signaling pathway potentially modulated by the compound.

Conclusion

While experimental data for this compound is currently lacking, a predictive analysis based on structure-activity relationships of similar compounds suggests its potential as an antimicrobial, anticancer, and/or anti-inflammatory agent. The proposed experimental protocols provide a clear path for the validation of these predicted activities. Further in-depth studies, including mechanism of action elucidation and in vivo efficacy and safety assessments, will be crucial to determine the therapeutic potential of this novel compound. This technical guide serves as a foundational resource to stimulate and direct future research into the biological properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Frontiers | Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives [frontiersin.org]

- 4. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

The Genesis of Specificity: A Technical History of Substituted Benzyl Alcohols in Therapeutics

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted benzyl alcohol motif, a seemingly simple scaffold consisting of a benzene ring bearing both a hydroxylated methyl group and other substituents, is a cornerstone of modern pharmacology. The strategic modification of this core structure has yielded compounds capable of interacting with biological targets with remarkable specificity and potency. This has led to the development of blockbuster drugs that have reshaped the treatment of diseases ranging from respiratory ailments to cancer. This technical guide delves into the discovery, history, and key experimental methodologies behind two exemplary substituted benzyl alcohols: Salbutamol, a selective β2-adrenergic agonist, and Tamoxifen, a selective estrogen receptor modulator (SERM). By examining their development, from initial synthesis to clinical application, we can appreciate the intricate process of rational drug design and the evolution of targeted therapies.

Chapter 1: Salbutamol - Engineering Selectivity for Bronchodilation

Discovery and History

The development of Salbutamol (also known as Albuterol) is a landmark in the rational design of selective agonists. In the mid-20th century, the primary treatments for asthma-related bronchospasm were non-selective adrenergic agonists like epinephrine and isoproterenol. While effective bronchodilators, their action on β1-adrenergic receptors in the heart led to significant cardiovascular side effects, such as tachycardia and palpitations.

The scientific imperative was to create a molecule that could selectively target the β2-adrenergic receptors predominant in bronchial smooth muscle while minimizing effects on cardiac β1 receptors. A research team at Allen and Hanburys (now part of GlaxoSmithKline) in the UK, led by David Jack, systematically modified the structure of isoproterenol. They hypothesized that increasing the steric bulk of the N-substituent would favor interaction with the β2 receptor. This led to the replacement of isoproterenol's isopropyl group with a larger tert-butyl group. Additionally, they replaced one of the catechol hydroxyl groups with a hydroxymethyl group, which rendered the molecule resistant to metabolism by the enzyme catechol-O-methyltransferase (COMT), thereby prolonging its duration of action.

This strategic molecular engineering culminated in the synthesis of Salbutamol in 1966.[1] It was introduced commercially as Ventolin in 1969 and rapidly became the gold-standard rescue inhaler for asthma, offering rapid bronchodilation with significantly reduced cardiac side effects.[2]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Salbutamol exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of airway smooth muscle cells. Binding of Salbutamol initiates a signaling cascade that leads to muscle relaxation and bronchodilation.

Quantitative Pharmacological Data

The success of Salbutamol lies in its selectivity for the β2 receptor over the β1 receptor. This selectivity can be quantified through binding affinity (Ki) and functional potency (EC50) values.

| Parameter | Receptor | Value | Species | Notes |

| Selectivity | β2 vs β1 | 29-fold | - | Salbutamol is 29 times more selective for β2 receptors than β1 receptors.[3] |

| Potency (EC50) | β2 (cAMP formation) | 0.6 µM | Human | Value for stimulating cyclic AMP formation in cultured human airway smooth muscle cells.[4] |

| Potency (pEC50) | β2 (cAMP accumulation) | 6.95 ± 0.07 | Human | Measured in U937 promonocytes. pEC50 is the negative log of the EC50 value.[5] |

| Affinity (R-isomer) | β2 | 150x > S-isomer | - | The R-isomer has 150 times greater affinity for the β2-receptor than the S-isomer.[3] |

Experimental Protocol: Synthesis from 4-Hydroxyacetophenone

One of the historically significant and common routes for Salbutamol synthesis starts from 4-hydroxyacetophenone. The following protocol is a generalized representation based on established chemical principles and published methodologies.[1]

Step 1: Chloromethylation and Hydroxylation of 4-Hydroxyacetophenone

-

Reaction Setup: To a suitable reaction vessel, charge 4-hydroxyacetophenone, a 37% aqueous formaldehyde solution, and concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture to 50°C and maintain for approximately 5 hours with stirring.

-

Work-up and Hydroxylation: After the reaction is complete, cool the mixture. Add a slurry of calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water. This step facilitates the hydroxylation of the newly introduced chloromethyl group.

-

Isolation: After work-up, the product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, is isolated. A typical yield for this step is around 75%.

Step 2: Bromination of the Benzylic Alcohol

-

Protection (Optional but Recommended): To avoid side reactions, selectively protect the phenolic hydroxyl group, for example, as a benzyl ether.

-

Appel Reaction: The benzylic alcohol is converted to the corresponding bromide. To a solution of the protected intermediate in a suitable solvent (e.g., dichloromethane), add triphenylphosphine and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

-

Isolation: After the reaction is complete, the product, an α-bromo ketone intermediate, is purified, typically by chromatography. Yields for this step are often greater than 90%.

Step 3: Amination and Reduction

-

Amination: The α-bromo ketone intermediate is reacted with N-benzyl-tert-butylamine in a suitable solvent with a base to neutralize the HBr formed. This nucleophilic substitution introduces the required amino group.

-

Reduction of Carbonyl: The resulting amino ketone is then reduced to the final alcohol. A common laboratory-scale reducing agent is sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol. The reaction is typically run at a controlled temperature of 15-20°C.[6]

-

Deprotection: If a protecting group was used for the phenolic hydroxyl, it is removed in the final step. For a benzyl ether, this is typically achieved by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[6]

-

Final Product: The final product is Salbutamol, which can be further purified and converted to a salt (e.g., salbutamol sulfate) for formulation.

Chapter 2: Tamoxifen - A Targeted Approach to Breast Cancer

Discovery and History

The story of Tamoxifen is one of serendipity and scientific persistence. In 1962, chemist Dora Richardson, working at the Alderley Park laboratories of Imperial Chemical Industries (ICI), first synthesized a triphenylethylene compound designated ICI 46,474.[7][8][9] The project's goal was to develop a post-coital contraceptive by creating an anti-estrogenic agent.

Early clinical trials, however, revealed a paradoxical effect: instead of inhibiting ovulation, the compound induced it.[9][10] Deemed a failure as a contraceptive, the project was nearly abandoned. However, the compound's potent anti-estrogenic properties in rat models, championed by biologist Arthur Walpole and later pharmacologist V. Craig Jordan, suggested a different application: treating estrogen-dependent breast cancer.[10] After further trials demonstrated its efficacy in advanced breast cancer, ICI 46,474 was launched in 1973 under the brand name Nolvadex. It became the first targeted cancer therapy and has saved millions of lives by treating and preventing hormone receptor-positive breast cancer.[10]

Mechanism of Action: Selective Estrogen Receptor Modulation

Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 enzymes (primarily CYP2D6) into active metabolites, most notably 4-hydroxytamoxifen (4-OHT) and endoxifen. These metabolites are the primary mediators of the drug's therapeutic effect. They act as selective estrogen receptor modulators (SERMs), exhibiting tissue-specific antagonist or partial agonist effects.

In breast tissue, endoxifen and 4-OHT are potent antagonists. They competitively bind to the estrogen receptor alpha (ERα), preventing the natural ligand, estradiol, from binding and activating the receptor. This Tamoxifen-ER complex recruits co-repressor proteins to the DNA, inhibiting the transcription of estrogen-responsive genes that are critical for cancer cell proliferation. This leads to a cytostatic effect, causing cancer cells to remain in the G0 and G1 phases of the cell cycle.

Quantitative Pharmacological Data

The clinical efficacy of Tamoxifen is dependent on its conversion to more potent metabolites. The binding affinities of these compounds for the estrogen receptor are significantly higher than that of the parent drug.

| Compound | Receptor | Binding Affinity / Potency | Notes |

| Tamoxifen | ERα | Low | Prodrug with relatively low affinity for the estrogen receptor. |

| 4-Hydroxytamoxifen (4-OHT) | ERα | 30-100x > Tamoxifen | A primary active metabolite with significantly higher binding affinity.[6] |

| Endoxifen | ERα | 30-100x > Tamoxifen | Considered the most important active metabolite due to its higher plasma concentration compared to 4-OHT.[6] |

| N-desmethyltamoxifen | ERα | < Tamoxifen | A primary metabolite with lower binding affinity than the parent drug. |

| (Z)-4-OHT IC50 | ERα | 7 nM | Inhibitory concentration for binding to ERα.[6] |

| (Z)-Endoxifen IC50 | ERα | 3 nM | Inhibitory concentration for binding to ERα, showing slightly higher affinity than 4-OHT.[6] |

Experimental Protocol: Synthesis via McMurry Coupling

The tetrasubstituted alkene core of Tamoxifen presents a synthetic challenge. The McMurry reaction, which uses a low-valent titanium reagent to reductively couple two ketone molecules, is a powerful method for its construction, particularly for controlling the desired Z-isomer geometry.

Protocol based on published patent literature: [7]

-

Preparation of Low-Valent Titanium Reagent: In a flask under an inert atmosphere (e.g., Argon), suspend a titanium salt (e.g., TiCl₃) in a dry ether solvent like tetrahydrofuran (THF). Add a strong reducing agent (e.g., zinc dust or lithium aluminum hydride) portion-wise. The mixture is typically refluxed to generate the active black slurry of low-valent titanium.

-

McMurry Coupling Reaction: To the prepared titanium reagent, add a solution of the two ketone starting materials: propiophenone and 4-(2-chloroethoxy)benzophenone in dry THF. The mixture is refluxed for several hours. The reaction couples the two ketones to form the desired tetrasubstituted alkene. This mixed-coupling reaction surprisingly favors the formation of the desired Z-isomer.

-

Quench and Work-up: After the reaction is complete, cool the mixture and quench it carefully with an aqueous solution (e.g., aqueous K₂CO₃). Filter the mixture to remove titanium oxides. The organic phase is separated, dried, and the solvent is removed under vacuum.

-

Amination: Dissolve the crude haloethoxy intermediate in a suitable vessel with excess dimethylamine. The reaction is typically performed in a sealed vessel at an elevated temperature (e.g., 70-90°C) to facilitate the nucleophilic substitution.

-

Purification: The final product, (Z)-Tamoxifen, is isolated and purified from the E-isomer and other impurities. This is often achieved by fractional crystallization of the free base or a salt (e.g., citrate) from a suitable solvent system like petroleum ether.

Conclusion

The histories of Salbutamol and Tamoxifen exemplify the power of medicinal chemistry to solve complex biological problems. The development of Salbutamol was a triumph of rational design, where a deep understanding of receptor subtypes and drug metabolism led to a life-changing medicine with an improved safety profile. The discovery of Tamoxifen, born from a failed contraceptive program, highlights the critical role of scientific curiosity and the vision to repurpose a molecule for a different, life-saving application.

Both cases demonstrate that the benzyl alcohol scaffold, through strategic substitution, can be tailored to interact with specific biological targets. The detailed experimental protocols and quantitative data presented herein provide a technical foundation for researchers in the field, illustrating the chemical principles that underpin the creation of these essential medicines. The continued exploration of substituted aromatic scaffolds promises to yield new generations of targeted therapies for the ongoing challenges in human health.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. lookchem.com [lookchem.com]

- 5. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]

- 6. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]

- 9. CN113121369A - Preparation method of salbutamol sulfate - Google Patents [patents.google.com]

- 10. The Synthesis of Tamoxifen and 4-hydroxytamoxifen Analogs for Estrogen ... - Matthew Riley Lashley - Google ブックス [books.google.co.jp]

3-Fluoro-2-methoxybenzenemethanol: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. It is not a substitute for a formal risk assessment and the Safety Data Sheet (SDS) provided by the supplier, which should always be consulted prior to handling this chemical.

Executive Summary

3-Fluoro-2-methoxybenzenemethanol is a substituted benzyl alcohol derivative used in organic synthesis. While a valuable building block, it presents several health and environmental hazards that necessitate strict adherence to safety protocols. This guide provides a comprehensive overview of its properties, hazards, and detailed procedures for safe handling, storage, and disposal to minimize risk to personnel and the environment. The primary hazards associated with this compound are skin irritation, serious eye irritation, the potential to cause an allergic skin reaction (sensitization), and harm to aquatic life.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2A[1]

-

Skin Sensitisation: Sub-category 1B[1]

-

Acute Aquatic Hazard: Category 3[1]

Signal Word: Warning[1]

Hazard Pictograms:

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

-

H402: Harmful to aquatic life.[1]

Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for designing safe experimental setups and for emergency planning.

| Property | Value | Source |

| Molecular Formula | C₈H₉FO₂ | - |

| Molecular Weight | 156.15 g/mol | - |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Melting Point | 22 - 25 °C (72 - 77 °F) | [1] |

| Boiling Point | 259 °C (498 °F) | [1] |

| Density | 1.113 g/cm³ at 25 °C (77 °F) | [1] |

| Flash Point | Data not available | - |

| Vapor Pressure | Data not available | - |

| Solubility | Data not available | - |

| Autoignition Temperature | Data not available | - |

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory to mitigate the risks of skin and eye irritation, skin sensitization, and environmental release.

Personal Protective Equipment (PPE)

A baseline of PPE is required at all times when handling this compound.

-

Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber, neoprene). Inspect gloves for tears or holes before each use. Change gloves immediately if contamination is suspected.[1]

-

Eye and Face Protection: Use chemical safety goggles that meet ANSI Z87.1 standards. If there is a splash hazard, a face shield should be worn in addition to goggles.[1]

-

Skin and Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.[2][3] An apron or over-sleeves may be appropriate for large-scale operations.[2][4]

Engineering Controls

-

Ventilation: All handling of this chemical, including weighing, solution preparation, and transfers, must be conducted in a properly functioning chemical fume hood to avoid inhalation of any potential vapors or mists.[2][5]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Weighing and Transfer Protocol

This protocol is designed to prevent skin contact and environmental release during solid or liquid transfers.

-

Preparation: Designate a specific area within a chemical fume hood for the weighing and transfer operation.[1] Cover the work surface with absorbent, disposable bench paper.

-

Container Handling: Place the stock container of this compound in a secondary container (e.g., a beaker or plastic tub) before moving it to the designated area.

-

Weighing: If the material is a solid at room temperature, carefully transfer the required amount to a tared container using a clean spatula. Avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for accurate transfer.

-

Closure: Tightly seal both the stock container and the receiving container immediately after the transfer is complete.

-

Decontamination: Clean any spatulas or other reusable equipment with a suitable solvent (e.g., ethanol or acetone) inside the fume hood. Collect the rinse solvent as hazardous waste.

-

Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste stream.

-

Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[1]

Spill Response Protocol

A minor chemical spill is one that laboratory staff can safely manage without assistance. A major spill requires evacuation and professional emergency response.

-

Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.[2]

-

Control Vapors: If the spill occurs outside a fume hood, ensure the area is well-ventilated, opening windows if possible.[2]

-

Don PPE: Wear a minimum of a lab coat, safety goggles, and double-layered chemically resistant gloves.

-

Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). For solid spills, gently cover with a damp paper towel to avoid raising dust.

-

Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.

-

Decontaminate Area: Clean the spill area with soap and water.[5]

-

Dispose: Dispose of all contaminated materials (including gloves and cleaning materials) as hazardous waste. Do not wash spills down the drain.[2]

Storage and Disposal

Proper storage and disposal are crucial to maintain chemical stability and prevent environmental contamination.

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

-

Store below eye level to minimize the risk of dropping and splashing.[2]

-

The product is chemically stable under standard ambient conditions (room temperature).[1]

Disposal

As this chemical is harmful to aquatic life, it must not be released into the environment.[1]

-

Waste Collection: Collect all waste containing this compound, including surplus material, reaction residues, and contaminated materials (e.g., gloves, absorbent paper), in a designated, compatible, and clearly labeled hazardous waste container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Segregation: Do not mix this waste with other incompatible waste streams.

-

Final Disposal: Dispose of the contents and the container through a licensed and approved hazardous waste disposal company in accordance with all federal, state, and local regulations.[1][6] Do not dispose of this chemical down the drain or in the regular trash.[2][6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

General Advice: Show the Safety Data Sheet to the doctor in attendance.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1][5]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention from an ophthalmologist.[1]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[1][3]

Workflow and Logic Diagrams

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Fluoro-2-methoxybenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of substituted aromatic compounds, with a specific focus on 3-Fluoro-2-methoxybenzenemethanol. Due to the current absence of specific experimental thermochemical data for this compound in publicly available literature, this document serves as a foundational resource. It details the established experimental and computational protocols for determining key thermochemical parameters such as enthalpy of formation. Furthermore, it presents available data for structurally analogous compounds to offer a comparative context for researchers in the fields of chemistry, materials science, and drug development.

Introduction

This compound is a substituted aromatic alcohol of interest in various chemical and pharmaceutical research areas. The introduction of fluorine and methoxy substituents to the benzyl alcohol framework can significantly influence the molecule's electronic properties, intermolecular interactions, reactivity, and metabolic stability. A thorough understanding of its thermochemical properties, including the enthalpy of formation, is fundamental for predicting molecular stability, reaction energetics, and bond strengths. This knowledge is critical for process design, safety assessments, and the rational design of new chemical entities in drug discovery.

This guide addresses the current gap in available experimental data for this compound by providing a detailed overview of the state-of-the-art techniques used to determine these crucial parameters.

Thermochemical Data for Analogous Compounds

While specific data for this compound is not available, examining the thermochemical properties of the parent compound, benzyl alcohol, and other substituted benzyl alcohols provides a valuable reference point.

Table 1: Thermochemical Data for Benzyl Alcohol (C₆H₅CH₂OH)

| Thermochemical Property | Value | Phase | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | -352 kJ/mol | Liquid | [1] |

| Molar Enthalpy of Combustion | 894.3 kcal/mol (at 20 °C) | - | [2] |

| Boiling Point | 205.3 °C | - | [2] |

| Melting Point | -15.2 °C | - | [2] |

| Liquid Phase Heat Capacity (Cp,liquid) | 215.94 J/mol·K (at 298.15 K) | Liquid | [3] |

Table 2: Thermochemical Data for Other Substituted Benzyl Alcohols

| Compound | Formula | Thermochemical Property | Value | Phase | Reference(s) |

| 4-(Trifluoromethyl)benzyl alcohol | C₈H₇F₃O | ΔrH° | 1512 ± 8.8 kJ/mol | Gas | [4] |

| 4-(Difluoromethoxy)benzyl alcohol | C₈H₈F₂O₂ | Molecular Weight | 174.14 g/mol | - | [5] |

Experimental Protocols for Thermochemical Data Determination

The determination of the standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) is a primary goal of thermochemical studies. This is typically achieved by combining results from multiple experimental techniques. A comprehensive experimental workflow is essential for obtaining reliable and consistent data.[6][7]

Combustion Calorimetry

Combustion calorimetry is the cornerstone for determining the standard molar enthalpy of formation of solid or liquid compounds (ΔfH°(cr or l)).

Methodology:

-

A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

The bomb is then submerged in a known mass of water in a calorimeter.

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously measured to determine the energy of combustion.

-

The energy of combustion is used to calculate the standard molar enthalpy of combustion (ΔcH°).

-

Finally, the standard molar enthalpy of formation is derived using Hess's law.

For organofluorine compounds, specialized techniques such as rotating-bomb calorimetry are often employed to ensure that the combustion products (like aqueous hydrofluoric acid) are in a well-defined final state.

Determination of Enthalpy of Sublimation/Vaporization

To obtain the gas-phase enthalpy of formation, the enthalpy of phase change from the condensed phase (solid or liquid) to the gas phase must be determined.

3.2.1. Knudsen Effusion Method This method is suitable for determining the vapor pressure of low-volatility solids.

Methodology:

-

The sample is placed in a Knudsen cell, which has a small orifice.

-

The cell is heated under high vacuum.

-

The rate of mass loss of the sample due to effusion through the orifice is measured as a function of temperature.

-

The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

-

The standard molar enthalpy of sublimation (ΔsubH°) is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[7]

3.2.2. Transpiration Method The transpiration method is another technique for measuring vapor pressures.

Methodology:

-

A stream of an inert gas is passed over the sample at a known flow rate and temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The amount of the sublimed or evaporated substance is determined by trapping and weighing it or by measuring the mass loss of the sample.

-

The vapor pressure is calculated from the amount of transported substance and the volume of the carrier gas.

-

Similar to the Knudsen effusion method, the enthalpy of sublimation or vaporization is obtained from the temperature dependence of the vapor pressure.[7]

3.2.3. Differential Scanning Calorimetry (DSC) DSC can be used to measure the molar enthalpies of fusion (ΔcrˡHₘ°).

Methodology:

-

A small, weighed sample is placed in a DSC pan.

-

The sample is heated at a constant rate, and the heat flow to the sample is compared to that of an empty reference pan.

-

An endothermic peak is observed at the melting point, and the area under this peak is proportional to the enthalpy of fusion.

Computational Thermochemistry

In the absence of experimental data, high-level quantum chemical calculations provide a powerful tool for estimating thermochemical properties.

Methodology:

-

The geometry of the molecule is optimized using a suitable level of theory, such as density functional theory (DFT) (e.g., B3LYP) with an appropriate basis set.[8]

-

More accurate single-point energy calculations are then performed using high-level composite methods like the Gaussian-n (Gn) theories (e.g., G3 or G4).[6]

-

The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are generally preferred as they benefit from the cancellation of systematic errors in the calculations.

The mutual validation of experimental and theoretical results is a crucial aspect of modern thermochemical studies, providing a high degree of confidence in the final recommended values.[6][7]

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for determining the standard molar enthalpy of formation of a compound like this compound.

References

- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl alcohol [webbook.nist.gov]

- 4. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 5. 4-(Difluoromethoxy)benzyl alcohol | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-2-methoxybenzenemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-2-methoxybenzenemethanol from 2-fluoro-3-methoxybenzaldehyde via reduction. The described method utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high yield and purity of the final product. This synthesis is a crucial step in the development of various pharmaceutical compounds and fine chemicals. The protocol includes a comprehensive list of materials, a step-by-step procedure, methods for product purification and characterization, and essential safety precautions.

Introduction

The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a fundamental transformation in organic synthesis. The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a methoxy group on the aromatic ring makes it a versatile intermediate for introducing these moieties into more complex structures, potentially enhancing pharmacological properties such as metabolic stability and binding affinity.[1] The presented protocol offers a straightforward and efficient method for this conversion using sodium borohydride (NaBH₄), a reagent known for its chemoselectivity in reducing aldehydes and ketones.[2][3]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

| Material | Grade | Supplier (Example) |

| 2-Fluoro-3-methoxybenzaldehyde | ≥98% | Sigma-Aldrich |

| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |

| Saturated aqueous sodium bicarbonate | Laboratory Grade | - |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | - |

| Round-bottom flask (100 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |

| Rotary evaporator | - | - |

| Glassware for extraction and filtration | - | - |

Procedure

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-fluoro-3-methoxybenzaldehyde (5.0 g, 32.4 mmol).

-

Dissolution: Anhydrous methanol (50 mL) is added to the flask, and the mixture is stirred until the aldehyde is completely dissolved.

-

Cooling: The flask is placed in an ice bath, and the solution is cooled to 0 °C with continuous stirring.

-

Addition of Reducing Agent: Sodium borohydride (0.61 g, 16.2 mmol) is added portion-wise to the cooled solution over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Quenching: The reaction is carefully quenched by the dropwise addition of deionized water (20 mL) to decompose the excess sodium borohydride.

-

Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting aqueous residue is extracted with dichloromethane (3 x 30 mL).

-

Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.

Data Presentation

| Parameter | Value |

| Starting Material | 2-Fluoro-3-methoxybenzaldehyde |

| Molecular Weight of Starting Material | 154.14 g/mol [4] |

| Amount of Starting Material | 5.0 g |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Molecular Weight of Reducing Agent | 37.83 g/mol |

| Amount of Reducing Agent | 0.61 g |

| Solvent | Anhydrous Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2.5 hours |

| Product | This compound |

| Molecular Weight of Product | 156.15 g/mol [5] |

| Theoretical Yield | 5.06 g |

| Appearance | Colorless to pale yellow oil or solid |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the benzylic protons and the disappearance of the aldehydic proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the conversion of the carbonyl carbon to a hydroxymethylene carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To observe the appearance of a broad O-H stretching band and the disappearance of the C=O stretching band of the aldehyde.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

-

Melting Point: If the product is a solid, its melting point can be compared to the literature value.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Sodium Borohydride: Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed.[7] Handle with care and avoid contact with skin and eyes.

-